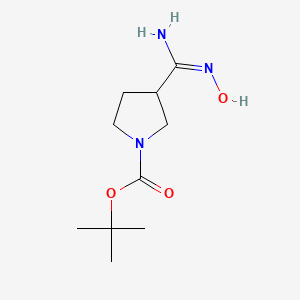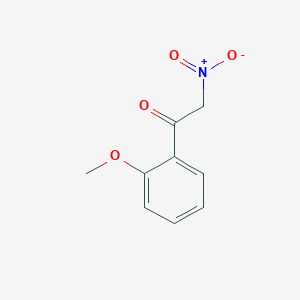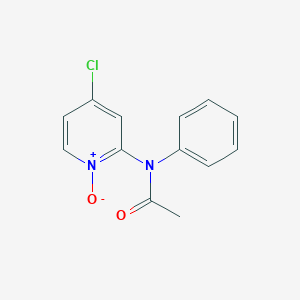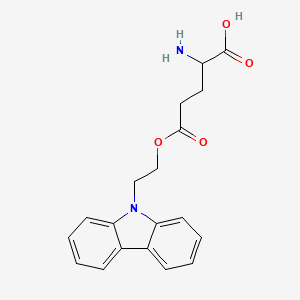![molecular formula C16H25Cl2N3OSi B14011221 5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14011221.png)
5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the dichloro groups: Chlorination of the benzimidazole core using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the isopropyl group: Alkylation of the benzimidazole nitrogen with isopropyl halides under basic conditions.
Incorporation of the trimethylsilyl group: Silylation of the ethoxy group using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the benzimidazole core or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,6-dichloro-1H-benzo[d]imidazole: Lacks the isopropyl and trimethylsilyl groups, resulting in different chemical properties and applications.
N-isopropyl-1H-benzo[d]imidazole:
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole: Missing the dichloro and isopropyl groups, affecting its chemical behavior and applications.
Uniqueness
The uniqueness of 5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine lies in its combination of dichloro, isopropyl, and trimethylsilyl groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H25Cl2N3OSi |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
5,6-dichloro-N-propan-2-yl-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C16H25Cl2N3OSi/c1-11(2)19-16-20-14-8-12(17)13(18)9-15(14)21(16)10-22-6-7-23(3,4)5/h8-9,11H,6-7,10H2,1-5H3,(H,19,20) |
Clave InChI |
SSRNDHPVVWNJPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC2=CC(=C(C=C2N1COCC[Si](C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)

![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)

![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)





![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
